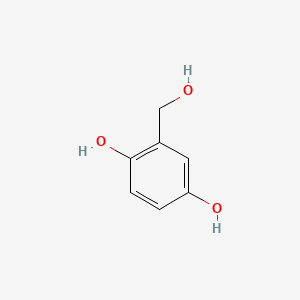

Gentisyl alcohol

Descripción general

Descripción

Gentisyl alcohol is an aromatic primary alcohol that is benzyl alcohol substituted by hydroxy groups at positions 2 and 5. It has a role as an antioxidant, an antineoplastic agent, an apoptosis inhibitor, and a fungal metabolite .

Synthesis Analysis

Gentisyl alcohol-type natural products, possessing various important biological properties, have been synthesized from 4-methoxyphenol by using a selective phenol monohydroxymethylation/monochlorination, a CAN oxidation, and a sodium dithionite reduction as the key steps . Moreover, a novel biosynthetic pathway for microbial production of salicyl alcohol and gentisyl alcohol from renewable feedstocks has been established .Molecular Structure Analysis

The molecular formula of Gentisyl alcohol is C7H8O3. The molecular weight is 140.14 g/mol . The InChI is 1S/C7H8O3/c8-4-5-3-6(9)1-2-7(5)10/h1-3,8-10H,4H2 and the InChIKey is PUZSUVGRVHEUQO-UHFFFAOYSA-N .Chemical Reactions Analysis

Gentisyl alcohol has been found to induce DNA fragmentation in human ovarian cancers cells (ES2 and OV90 cells) .Aplicaciones Científicas De Investigación

Ovarian Cancer Treatment

Gentisyl Alcohol has been studied for its potential use in the treatment of ovarian cancer . It has been found to inhibit proliferation and induce apoptosis (programmed cell death) in ovarian cancer cells .

Inhibition of Proliferation: Gentisyl Alcohol has been shown to suppress the proliferation of human ovarian cancer cells . This means it can potentially slow down the growth and spread of cancer cells.

Induction of Apoptosis: In addition to inhibiting proliferation, Gentisyl Alcohol has also been found to induce apoptosis in ovarian cancer cells . Apoptosis is a process where cells undergo self-destruction, which is one way the body eliminates cells that are damaged, unneeded, or potentially harmful.

Mitochondrial Dysfunction: The mechanism by which Gentisyl Alcohol induces apoptosis involves mitochondrial dysfunction . The compound causes a loss of mitochondrial membrane potential and dysregulation of calcium, which are key factors in the induction of apoptosis .

Regulation of MAPK and PI3K/AKT Pathways: Gentisyl Alcohol has been found to regulate the MAPK and PI3K/AKT pathways . These are signaling pathways that play crucial roles in cell proliferation, survival, and growth. By regulating these pathways, Gentisyl Alcohol can control the growth and survival of cancer cells .

Mecanismo De Acción

Gentisyl alcohol, also known as 2-(hydroxymethyl)benzene-1,4-diol, is a secondary metabolite that can be obtained by purification from bacteria or fungi . It has been found to have antibacterial, antifungal, antiviral, and anti-cancer effects .

Target of Action

Gentisyl alcohol’s primary targets are the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase/Protein Kinase B (PI3K/AKT) pathways in human ovarian cancer cells . These pathways play crucial roles in regulating cell proliferation, survival, and apoptosis .

Mode of Action

Gentisyl alcohol interacts with its targets by up-regulating signal transduction of the MAPK and PI3K/AKT pathways . This interaction leads to the suppression of proliferation and induction of apoptosis via DNA fragmentation in human ovarian cancer cells . It also causes an accumulation of sub-G1 cells and a loss of mitochondrial membrane potential with calcium dysregulation .

Biochemical Pathways

Gentisyl alcohol affects the MAPK and PI3K/AKT pathways, which are crucial for cell survival and proliferation . By up-regulating these pathways, gentisyl alcohol disrupts normal cell function, leading to apoptosis . This disruption of the mitochondrial function leads to a loss of mitochondrial membrane potential and calcium homeostasis .

Pharmacokinetics

Its impact on bioavailability is evident in its ability to inhibit the proliferation of cancer cells and induce apoptosis .

Result of Action

The molecular and cellular effects of gentisyl alcohol’s action include the suppression of proliferation and induction of apoptosis in cancer cells . It also causes DNA fragmentation, an accumulation of sub-G1 cells, and a loss of mitochondrial membrane potential with calcium dysregulation .

Action Environment

The production of gentisyl alcohol in algicolous Arthrinium spp. is influenced by mannitol . This suggests that environmental factors such as the presence of mannitol can influence the compound’s action, efficacy, and stability .

Direcciones Futuras

Gentisyl alcohol has been suggested as a potential therapeutic agent for human ovarian cancer . Moreover, the establishment of novel biosynthetic pathways for the production of salicyl alcohol and gentisyl alcohol from renewable feedstocks has been reported, which could pave the way for the large-scale production of these compounds .

Propiedades

IUPAC Name |

2-(hydroxymethyl)benzene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3/c8-4-5-3-6(9)1-2-7(5)10/h1-3,8-10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUZSUVGRVHEUQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60197804 | |

| Record name | 2,5-Dihydroxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Gentisyl alcohol | |

CAS RN |

495-08-9 | |

| Record name | Gentisyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=495-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gentisyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495089 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dihydroxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(hydroxymethyl)benzene-1,4-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GENTISYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T8T2WY38GH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

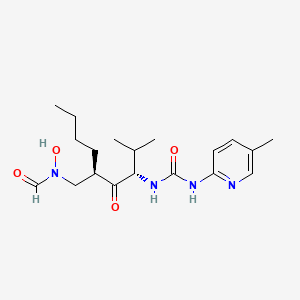

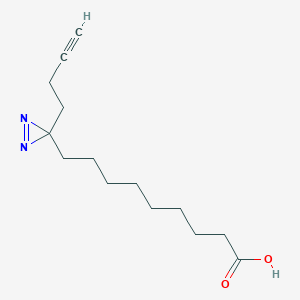

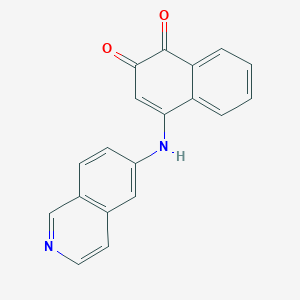

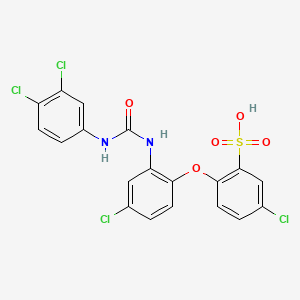

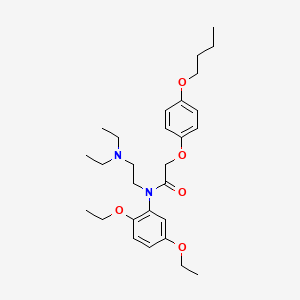

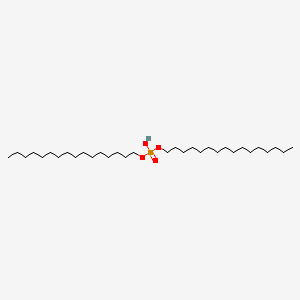

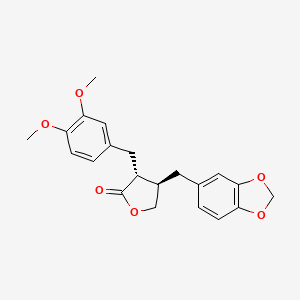

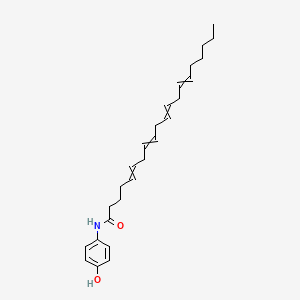

Feasible Synthetic Routes

Q & A

Q1: How does gentisyl alcohol exert its anti-cancer effects?

A1: Gentisyl alcohol has demonstrated anti-proliferative and pro-apoptotic effects in human ovarian cancer cells. [] It induces apoptosis through mitochondrial dysfunction, characterized by the loss of mitochondrial membrane potential and calcium dysregulation. [] Additionally, it influences signal transduction pathways like MAPK and PI3K/AKT, which are frequently dysregulated in cancer. []

Q2: Can gentisyl alcohol promote angiogenesis?

A2: Yes, research suggests that gentisyl alcohol possesses pro-angiogenic properties. In vitro studies using bovine aortic endothelial cells (BAECs) revealed that gentisyl alcohol stimulates cell proliferation and promotes angiogenesis by inducing cell invasiveness, migration, and tube formation. []

Q3: Does gentisyl alcohol play a role in plant-fungus interactions?

A3: Evidence suggests a potential role for gentisyl alcohol in symbiotic relationships between certain fungi and brown algae. Marine algicolous Arthrinium species produce gentisyl alcohol, which may act as an antioxidant for the algae. [] This production seems influenced by mannitol, a sugar alcohol present in brown algae, suggesting a potential exchange of nutrients and protective compounds. []

Q4: What is the molecular formula and weight of gentisyl alcohol?

A4: The molecular formula of gentisyl alcohol is C7H8O3, and its molecular weight is 140.14 g/mol.

Q5: What spectroscopic techniques are used to characterize gentisyl alcohol?

A5: Various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, are employed to elucidate the structure of gentisyl alcohol and its derivatives. [, , ] Additionally, techniques like UV-Vis spectroscopy can be utilized to detect and quantify gentisyl alcohol in mixtures. []

Q6: Is gentisyl alcohol stable under various storage conditions?

A6: While specific studies on the stability of gentisyl alcohol under various conditions are limited in the provided abstracts, its phenolic structure suggests potential susceptibility to oxidation. Further research is necessary to determine its stability profile and ideal storage conditions.

Q7: Does gentisyl alcohol exhibit compatibility with common pharmaceutical excipients?

A7: The compatibility of gentisyl alcohol with pharmaceutical excipients requires further investigation.

Q8: Is gentisyl alcohol involved in any enzymatic reactions?

A8: Yes, gentisyl alcohol is a key intermediate in the biosynthetic pathway of patulin, a mycotoxin produced by certain fungi. [, ] The conversion of gentisyl alcohol to patulin involves multiple enzymatic steps, including ring cleavage and oxidation. []

Q9: Have there been computational studies on gentisyl alcohol and its derivatives?

A9: Yes, computational analyses have been performed on terrestrol A, a trimeric derivative of gentisyl alcohol. [] Molecular docking simulations revealed its potential as an inhibitor against SARS-CoV-2 and fungal pathogens like Aspergillus fumigatus and Candida auris. [] Further investigations using DFT (Density Functional Theory) calculations supported its reactivity. []

Q10: Are there any known synthetic alternatives to gentisyl alcohol with similar bioactivities?

A10: Currently, the research primarily focuses on naturally occurring gentisyl alcohol. While synthetic routes to gentisyl alcohol exist, [] exploration of alternative compounds with comparable bioactivities requires further investigation.

Q11: What are some key resources for research on gentisyl alcohol and its derivatives?

A11: Resources for advancing research on gentisyl alcohol include:

Q12: When was gentisyl alcohol first discovered, and what are the key milestones in its research?

A12: Gentisyl alcohol was first isolated as a metabolic product of the fungus Penicillium patulum in the mid-20th century. [] Since its discovery, key milestones in gentisyl alcohol research include:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.